C14TKL-1 -

C14TKL-1

Catalog Number: EVT-1501431
CAS Number:
Molecular Formula: C63H98N20O13S2
Molecular Weight: 1406.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

C14TKL-1 is a synthetic peptide belonging to the tachykinin family, which are neuropeptides involved in various physiological processes, including pain perception, inflammation, and modulation of neuroendocrine functions. This compound has garnered attention for its potential applications in modulating angiogenesis and its role as a neuromodulating agent in various biological contexts.

Source

C14TKL-1 was first described in patent literature as a compound capable of modulating angiogenesis through interactions with neurokinin receptors. It is synthesized chemically and has been studied primarily for its biological activities related to the regulation of angiogenesis and potential therapeutic applications in cancer treatment and other conditions involving vascular growth .

Classification

C14TKL-1 is classified as a tachykinin peptide. Tachykinins are a family of neuropeptides that include substance P and neurokinin A, known for their roles in neurotransmission and modulation of various physiological responses. C14TKL-1 specifically acts as a neurokinin B analog, targeting neurokinin receptors to exert its effects .

Synthesis Analysis

Methods

The synthesis of C14TKL-1 typically involves solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired peptide sequence. This method provides high purity and yields, making it suitable for research and potential therapeutic applications.

Technical Details

In solid-phase synthesis, the peptide chain is assembled on an insoluble resin support. Each amino acid is activated using coupling reagents before being added to the growing chain. After the complete sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure that only the desired product remains .

Molecular Structure Analysis

Structure

C14TKL-1 consists of a specific sequence of amino acids that contribute to its biological activity. The exact sequence details are crucial for understanding its interaction with neurokinin receptors.

Data

The molecular weight and structural characteristics can be determined through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide insights into the conformation and stability of C14TKL-1 in solution, which is essential for its function .

Chemical Reactions Analysis

Reactions

C14TKL-1 participates in various biochemical reactions primarily through its binding to neurokinin receptors. These interactions can lead to downstream signaling cascades that modulate cellular responses such as angiogenesis.

Technical Details

The efficacy of C14TKL-1 can be assessed using receptor binding assays, where its affinity for neurokinin receptors is measured. Additionally, functional assays can determine how C14TKL-1 influences angiogenic processes in vitro or in vivo by evaluating changes in cell proliferation, migration, or tube formation .

Mechanism of Action

Process

C14TKL-1 exerts its effects by binding to specific neurokinin receptors (NK receptors), particularly neurokinin B receptors. This binding activates intracellular signaling pathways that can lead to increased angiogenesis or modulation of pain pathways.

Data

Research indicates that C14TKL-1 may enhance calcium ion oscillations within target cells, which is critical for various cellular functions including muscle contraction and neurotransmitter release. The modulation of these signaling pathways suggests a multifaceted role for C14TKL-1 in both normal physiology and pathological conditions .

Physical and Chemical Properties Analysis

Physical Properties

C14TKL-1 is typically presented as a white powder or crystalline solid. Its solubility varies depending on the formulation but is generally soluble in aqueous solutions at physiological pH.

Chemical Properties

The stability of C14TKL-1 under different pH conditions and temperatures can be assessed through accelerated stability studies. Its reactivity with other biomolecules, such as proteins or nucleic acids, can also be characterized through various biochemical assays .

Applications

C14TKL-1 has several scientific uses due to its properties:

  • Angiogenesis Modulation: It has been investigated for its ability to promote or inhibit blood vessel formation, making it a candidate for cancer therapies where angiogenesis plays a crucial role.
  • Neuromodulation: As a neuromodulating agent, C14TKL-1 may have applications in treating conditions related to pain management or neurodegenerative diseases by influencing neurotransmitter release and receptor activity.
  • Research Tool: It serves as a valuable tool in studies exploring the mechanisms of tachykinins and their roles in various physiological processes .
Introduction to C14TKL-1: Biochemical Identity and Discovery

Structural Characterization of C14TKL-1

Molecular Formula and Sequence Analysis

C14TKL-1 is an 11-amino acid peptide with the primary sequence Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH₂ (abbreviated RHRTPMFYGLM-NH₂). Its molecular formula is C₆₃H₉₈N₂₀O₁₃S₂, yielding a molecular weight of 1,407.71 Da. The peptide features a C-terminal amidation, a hallmark of bioactive tachykinins that enhances receptor affinity and metabolic stability. Key structural elements include:

  • A conserved Phe-X-Gly-Leu-Met-NH₂ motif at the C-terminus, critical for NK-1 receptor activation.
  • A cationic N-terminal domain (Arg-His-Arg) that may facilitate membrane interactions.
  • Sulfur-containing methionine residues at positions 6 and 11, susceptible to oxidation-mediated inactivation [1] [4] [10].

Table 1: Molecular Properties of C14TKL-1

PropertyValue
CAS Number1423381-12-7
Molecular FormulaC₆₃H₉₈N₂₀O₁₃S₂
Molecular Weight1,407.71 Da
SequenceRHRTPMFYGLM-NH₂
C-terminal ModificationAmidation

Post-Translational Modifications and Isoforms

C14TKL-1 undergoes critical post-translational modifications (PTMs) that define its bioactivity:

  • C-terminal amidation: Catalyzed by peptidylglycine α-amidating monooxygenase (PAM), this PTM replaces the terminal glycine’s carboxyl group with an amide group, significantly enhancing NK-1 binding affinity by mimicking the native ligand substance P [2] [9].
  • Acetate salt formation: A common isoform (C14TKL-1 acetate; molecular weight 1,467.76 Da) improves solubility for experimental use without altering receptor interactions [5].
  • Potential glycosylation sites: Tyrosine (Tyr⁸) may serve as an O-glycosylation site, though empirical confirmation is pending [9].
  • Oxidative modifications: Methionine residues can form methionine sulfoxide, reducing biological activity—a consideration for storage and handling [9].

Table 2: Post-Translational Modifications of C14TKL-1

Modification TypeSite/EffectBiological Significance
AmidationC-terminal MetEnhances NK-1 receptor affinity
Acetate saltN/A (crystallization aid)Improves solubility for assays
OxidationMet⁶/Met¹¹May reduce bioactivity
Potential O-glycosylationTyr⁸Unconfirmed; could affect stability

Genomic Localization and Evolutionary Conservation

The human gene encoding C14TKL-1 is TAC4 (tachykinin precursor 4), located on chromosome 17q21.2. This gene utilizes alternative splicing to generate multiple transcripts:

  • α-TAC4: Yields endokinin A/B.
  • β-TAC4: Produces hemokinin-1 (HK-1).
  • γ/δ-TAC4: Generates C14TKL-1 and related peptides.Tissue-specific expression is pronounced, with high mRNA levels in the liver, kidney, prostate, bronchus, and CNS—distinct from neuronal TAC1 (substance P) or endocrine TAC3 (neurokinin B) [10].

Table 3: Human Tachykinin Genes and Their Products

GeneChromosomal LocationPeptide ProductsPrimary Tissues
TAC17q21-q22Substance P, Neurokinin ACNS, sensory neurons, gut
TAC312q13-q21Neurokinin BCNS, placenta
TAC417q21.2Hemokinin-1, C14TKL-1Liver, kidney, immune cells

Evolutionary conservation of C14TKL-1-like peptides is observed across deuterostomes:

  • Invertebrates: Tachykinin-related peptides (TKRPs) with the motif FX₁GX₂Ramide (e.g., locustatachykinins) represent ancestral forms. These activate invertebrate-specific receptors and are functionally divergent from vertebrate tachykinins [3].
  • Mammals: The FXGLMamide motif (shared by C14TKL-1 and substance P) emerges in deuterostomes, suggesting gene duplication and neofunctionalization of TAC4. Notably, C14TKL-1 lacks direct orthologs in rodents, highlighting rapid sequence divergence [3] [10].

Table 4: Evolutionary Conservation of Tachykinin Motifs

CladeConserved MotifExample PeptideReceptor Specificity
ProtostomesFX₁GX₂RamideLomTK-I (Locusta)Invertebrate TKRP-R
DeuterostomesFXGLMamideSubstance P (Human)NK-1R
Mammals (TAC4)Varied C-terminiC14TKL-1 (Human)NK-1R

Historical Context of Tachykinin Family Discovery

The tachykinin family’s discovery spans nine decades of milestone-driven research:

  • 1931: Substance P is isolated from equine brain and gut by von Euler and Gaddum, marking the first neuropeptide discovery. Its smooth muscle-contracting properties defined "P" for preparation [3] [8].
  • 1962: Eledoisin, from octopus (Eledone spp.) salivary glands, becomes the first sequenced tachykinin. Its C-terminal FXGLMamide motif revealed cross-species conservation [3] [8].
  • 1970–1971: Bovine substance P is purified and sequenced as RPKPQQFFGLM-NH₂, confirming the critical role of C-terminal amidation [8].
  • 1983–1984: Neurokinin A and B are identified, expanding the mammalian tachykinin family and leading to receptor subtyping (NK-1, NK-2, NK-3) [10].
  • 2000: Hemokinin-1 (from mouse TAC4) is discovered in lymphoid tissues, challenging the neuron-centric view of tachykinin biology. This revealed tachykinins' roles in immune regulation [10].
  • Post-2000: C14TKL-1 emerges as a human TAC4-derived peptide with high NK-1 selectivity, reflecting ongoing diversification within the tachykinin system [4] [10].

Table 5: Key Historical Milestones in Tachykinin Research

YearDiscoverySignificance
1931Substance P isolationFirst neuropeptide identified
1962Eledoisin sequencingRevealed conserved C-terminal motif
1971Bovine substance P sequencedConfirmed structure-activity relationships
1983Neurokinin A/B discoveryExpanded mammalian tachykinin family
2000Hemokinin-1 identifiedEstablished non-neuronal tachykinin production
~2010sC14TKL-1 characterizationHighlighted TAC4 gene diversification in humans

Properties

Product Name

C14TKL-1

Molecular Formula

C63H98N20O13S2

Molecular Weight

1406.7

SMILES

CC(C[C@@](/N=C(O)/C/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CC2=CN=CN2)([H])CCCNC(N)=N)([H])[C@@](O)([H])C)=O)([H])CCSC)([H])CC3=CC=CC=C3)([H])CC4=CC=C(O)C=C4)([H])/

Synonyms

D-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2; RHRTPMFYGLM;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.